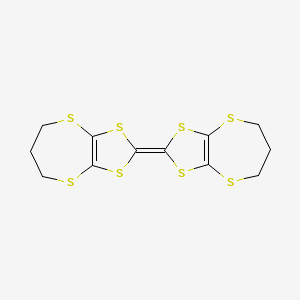
Bis(trimethylenedithio)tetrathiafulvalene
Overview
Description
Bis(trimethylenedithio)tetrathiafulvalene (BTT) is an organic molecule composed of four sulfur atoms and four carbon atoms connected in a ring structure. It is an important member of the family of organic molecules known as thiophenes and is used in a variety of scientific research applications. BTT is a relatively new and novel class of molecules, and its synthesis and application have been extensively studied in recent years.
Scientific Research Applications
Organic Electronics and Conductive Materials
Research has demonstrated the potential of BTTT derivatives in the field of organic electronics. For example, bis(vinylenedithio)tetrathiafulvalene (BVDT-TTF) and bis(methylvinylenedithio)tetrathiafulvalene (BMVDT-TTF) have been synthesized as donor molecules for highly conductive organic salts. These molecules, with structures analogous to BEDT-TTF, exhibit more planar structures and higher oxidation potentials, making them attractive for developing highly conductive materials (Nakamura et al., 1987).
Photovoltaic Applications
BTTT derivatives have been explored for their application in photovoltaic devices. For instance, evaporated thin films of BEDT-TTF, dimethyl-TTF, and trimethyl-TTF prepared using thermal evaporation techniques have shown promising results. These films exhibit maximum in-plane conductivity and are studied for their potential in solar energy conversion and photovoltaic applications (Kilitziraki et al., 1998).
Synthesis and Functionalization
Advancements in the synthesis and functionalization of BTTT derivatives have been significant. Studies have reported an improved and efficient synthetic route to functionalized bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) derivatives. This advancement in synthetic methods opens doors for creating more diverse and functionalized TTF derivatives, potentially leading to new applications in various fields including organic electronics and material sciences (Liu et al., 2002).
Electrochemical Properties
BTTT and its derivatives have been extensively studied for their electrochemical properties. Research has focused on understanding the influence of electron-withdrawing and donating groups on the electrochemical behavior of these compounds. This knowledge is crucial for designing materials with specific electronic properties for applications in batteries, sensors, and other electronic devices (Sezer et al., 2004).
Crystal Structure Analysis
The crystal structure analysis of BTTT derivatives has been an area of interest. Studies have explored the crystal structure of various derivatives, such as bis(oxapropylenedithio)tetrathiafulvalene hexafluorophosphate. Understanding the crystal structure is pivotal in determining the material properties and potential applications, particularly in the development of new electronic materials (Medne et al., 1989).
Theoretical Studies and Modelling
Ab initio molecular orbital methods have been used to study the electronic and geometrical structures of BEDT-TTF molecules, a derivative of BTTT. These theoretical studies are essential for predicting material properties and guiding experimental research in developing new organic electronic materials (Imamura et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPCLOYNFOXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348291 | |
| Record name | Bis(trimethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66946-49-4 | |
| Record name | 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66946-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylenedithio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
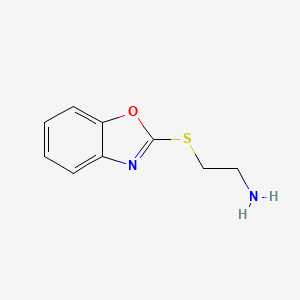
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
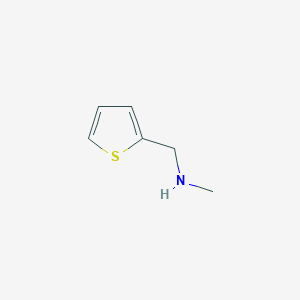

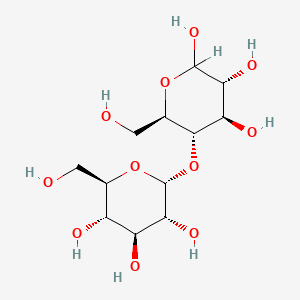


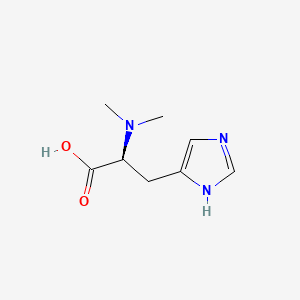
![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)
